molecular formula C7H9Br2ClN2 B2390280 2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride CAS No. 2248329-28-2

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride

Cat. No.: B2390280
CAS No.: 2248329-28-2
M. Wt: 316.42
InChI Key: MRNICEPNXXERCD-UHFFFAOYSA-N
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Description

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H8Br2N2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amination step involves the reaction of the brominated pyridine with an amine source, such as ethylenediamine, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride
  • 2-(3,5-Difluoropyridin-4-yl)ethanamine;hydrochloride
  • 2-(3,5-Diiodopyridin-4-yl)ethanamine;hydrochloride

Uniqueness

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, affecting the compound’s binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3,5-dibromopyridin-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNICEPNXXERCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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